molecular formula C14H13NO2 B3046756 3-Amino-5-(3-methylphenyl)benzoic acid CAS No. 129192-16-1

3-Amino-5-(3-methylphenyl)benzoic acid

Cat. No. B3046756
CAS RN: 129192-16-1
M. Wt: 227.26 g/mol
InChI Key: JFJYMXORZOQDSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which are valuable building blocks in organic synthesis .

Scientific Research Applications

Biosynthesis

3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a related compound, is a precursor for a wide range of natural products, such as naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products has been studied from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Electrochemical Studies

The electrochemical behavior of azo compounds derived from benzoic acid, including those similar to 3-Amino-5-(3-methylphenyl)benzoic acid, has been explored. Studies show that the position of substituents relative to the azo bridge significantly impacts the electrochemical properties, leading to various potential applications in electronic devices (Mandić, Nigović, & Šimunić, 2004).

Organic Electronics

In the field of organic electronics, compounds similar to 3-Amino-5-(3-methylphenyl)benzoic acid, such as 4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA), have been synthesized to facilitate hole injection in Organic Light Emitting Diodes (OLEDs). These compounds form self-assembled monolayers on indium tin oxide anodes to align energy levels at the interface between organic semiconductor materials and inorganic anodes, improving device performance (Havare et al., 2011).

Biotransformation

The biotransformation of compounds related to 3-Amino-5-(3-methylphenyl)benzoic acid has been studied, revealing insights into their metabolic pathways. For instance, isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines were metabolized in rats to corresponding benzoic acids, illustrating the potential for such compounds to undergo significant metabolic transformations (Schweinsberg, Döring, Kouros, & Rieth, 1979).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation if inhaled .

Mechanism of Action

properties

IUPAC Name

3-amino-5-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJYMXORZOQDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562244
Record name 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-methylphenyl)benzoic acid

CAS RN

129192-16-1
Record name 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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